molecular formula C15H20N6O B3020676 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049356-52-6

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B3020676
CAS No.: 1049356-52-6
M. Wt: 300.366
InChI Key: RTJDHNLDKZSJOV-UHFFFAOYSA-N
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Description

1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic compound featuring a piperazine core substituted at the 1-position with a propan-1-one group and at the 4-position with a (1-phenyl-1H-tetrazol-5-yl)methyl moiety. This compound belongs to a broader class of piperazine-tetrazole hybrids, which are of interest in medicinal chemistry for their diverse pharmacological profiles, including antiproliferative, antimicrobial, and central nervous system (CNS) activities .

Synthetic routes for analogous compounds involve nucleophilic substitution or coupling reactions. For example, tetrazole-thiol derivatives are often synthesized via reactions between bromoethanones and tetrazole-thiols under basic conditions . Characterization typically employs FT-IR, NMR (¹H, ¹³C, HSQC), and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-2-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJDHNLDKZSJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with piperazine and a propanone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Piperazine Substituent Tetrazole Substituent Linkage Type Melting Point (°C) Molecular Weight (g/mol)
Target Compound (1-Phenyl-1H-tetrazol-5-yl)methyl Phenyl Methylene Not reported ~357.4 (calculated)
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a, ) Allyl Phenyl Ethanone Not specified ~340.4
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d, ) Phenylsulfonyl Phenyl Thioether 157–159 465.1
1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]propan-1-one (C IBA 1002-Go, ) o-Tolyl 5-Methylpyrazole Propan-1-one Not reported ~433.5

Key Observations:

  • Linkage Type: The target compound’s methylene bridge (CH₂) between piperazine and tetrazole contrasts with thioether (S–C) or ethanone (C=O) linkages in analogs. Methylene groups enhance chemical stability compared to oxidation-prone thioethers .
  • Piperazine Substituents: Sulfonyl groups (e.g., 7d) increase polarity and may improve solubility, while allyl (13a) or aryl groups (C IBA 1002-Go) modulate lipophilicity and receptor binding .
  • Tetrazole Modifications: Substitutions on the tetrazole’s phenyl ring (e.g., bromo, methoxy) in analogs like 7j–7k alter electronic properties and bioactivity .

Biological Activity

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N6O, and it includes notable functional groups such as a tetrazole and piperazine moiety. The presence of these groups contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight348.4 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Log P2.5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to bind effectively to various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurological pathways.

Key Mechanisms

  • Receptor Binding : The compound has shown affinity for multiple receptor types, including serotonin and dopamine receptors, which are crucial in neurological functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the brain.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant potential in treating various neurological disorders due to its modulatory effects on neurotransmitter systems.

Case Studies

Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results demonstrated that the compound significantly reduced neuronal loss and improved motor function compared to control groups.

Study 2: Antidepressant Activity
In another study focused on depression models, the compound showed antidepressant-like effects in behavioral tests, suggesting its potential as a treatment for mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityNotes
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-oneModerate receptor affinityLacks phenyl substitution
1-(4-(benzylpiperazinyl)tetrazole)High affinity for serotonin receptorsMore potent but less selective
4-fluorophenyl(4-(tetrazolyl)methyl)piperazineAntidepressant propertiesSimilar mechanism but different efficacy

Future Directions and Research Opportunities

The promising biological activity of this compound warrants further investigation. Future research should focus on:

  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Elucidating the detailed mechanism of action at the molecular level.
  • Formulation Development : Exploring different formulations for enhanced bioavailability.

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